Biochemical Potency Profile: Uzansertib Phosphate Exhibits Distinct Isoform Selectivity Versus SGI-1776 and AZD1208
Uzansertib phosphate inhibits PIM1, PIM2, and PIM3 with IC50 values of 0.24 nM, 30 nM, and 0.12 nM, respectively, in biochemical assays [1]. Compared with SGI-1776, Uzansertib phosphate demonstrates approximately 12-fold greater potency against PIM2 (30 nM vs. 363 nM) and 575-fold greater potency against PIM3 (0.12 nM vs. 69 nM), though SGI-1776 is less potent against PIM1 (7 nM vs. 0.24 nM) [1]. Relative to AZD1208, Uzansertib phosphate exhibits 6-fold weaker potency against PIM2 (30 nM vs. 5 nM) but approximately 16-fold greater potency against PIM3 (0.12 nM vs. 1.9 nM), highlighting divergent isoform selectivity profiles among pan-PIM inhibitors [1].
| Evidence Dimension | Biochemical inhibition potency (IC50) for PIM kinase isoforms |
|---|---|
| Target Compound Data | PIM1: 0.24 nM; PIM2: 30 nM; PIM3: 0.12 nM |
| Comparator Or Baseline | SGI-1776: PIM1 7 nM, PIM2 363 nM, PIM3 69 nM; AZD1208: PIM1 0.4 nM, PIM2 5 nM, PIM3 1.9 nM |
| Quantified Difference | Versus SGI-1776: 12× more potent on PIM2, 575× more potent on PIM3; Versus AZD1208: 6× less potent on PIM2, 16× more potent on PIM3 |
| Conditions | In vitro biochemical kinase activity assays using recombinant PIM1, PIM2, and PIM3 proteins |
Why This Matters
The distinct isoform selectivity profile of Uzansertib phosphate—with exceptional potency against PIM1 and PIM3 but relatively weaker activity against PIM2 compared with AZD1208—enables researchers to select the most appropriate tool compound based on the specific PIM isoform dependency of their cellular or in vivo model system.
- [1] Koblish H, et al. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies. PLoS One. 2018;13(6):e0199108. View Source
